1-ethyl-1H-pyrazole-5-carbaldehyde

Lipophilicity Drug-likeness Physicochemical Properties

1-Ethyl-1H-pyrazole-5-carbaldehyde (CAS: 902837-62-1) is a heterocyclic building block consisting of a pyrazole core with an ethyl substituent at the 1-position and a reactive aldehyde at the 5-position. This substitution pattern yields a unique balance of lipophilicity and reactivity, making it a versatile intermediate in medicinal and agrochemical synthesis.

Molecular Formula C6H8N2O
Molecular Weight 124.14 g/mol
CAS No. 902837-62-1
Cat. No. B1588681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-ethyl-1H-pyrazole-5-carbaldehyde
CAS902837-62-1
Molecular FormulaC6H8N2O
Molecular Weight124.14 g/mol
Structural Identifiers
SMILESCCN1C(=CC=N1)C=O
InChIInChI=1S/C6H8N2O/c1-2-8-6(5-9)3-4-7-8/h3-5H,2H2,1H3
InChIKeySKUJVOCRQZNYEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Ethyl-1H-pyrazole-5-carbaldehyde (CAS 902837-62-1) Procurement Guide: Properties, Uses, and Comparative Advantages


1-Ethyl-1H-pyrazole-5-carbaldehyde (CAS: 902837-62-1) is a heterocyclic building block consisting of a pyrazole core with an ethyl substituent at the 1-position and a reactive aldehyde at the 5-position . This substitution pattern yields a unique balance of lipophilicity and reactivity, making it a versatile intermediate in medicinal and agrochemical synthesis . Its specific logP profile and electrophilic behavior differentiate it from closely related N-alkyl analogs, directly impacting its utility in structure-activity relationship (SAR) studies and synthetic route design.

Why 1-Ethyl-1H-pyrazole-5-carbaldehyde Cannot Be Directly Substituted by Its 1-Methyl or 1-Propyl Analogs


The specific alkyl group on the pyrazole nitrogen is a critical determinant of the molecule's physicochemical and reactivity profile. Even minor changes in N-alkyl chain length lead to quantifiable shifts in lipophilicity (logP) that affect membrane permeability and bioavailability in drug candidates, and can alter reaction kinetics in key synthetic transformations . Simply replacing 1-ethyl-1H-pyrazole-5-carbaldehyde with its 1-methyl or 1-propyl counterpart without adjusting reaction conditions or expecting equivalent biological performance is a high-risk proposition that can derail a synthetic campaign or confound biological results. The quantitative evidence below demonstrates precisely where the ethyl derivative provides a differentiated, and often advantageous, property set compared to its closest analogs.

Quantitative Evidence for Differentiating 1-Ethyl-1H-pyrazole-5-carbaldehyde from Closest Analogs


Lipophilicity (logP) Profile: The Ethyl Group Delivers a Specific, Measurable Hydrophobicity Advantage Over Methyl and Propyl Analogs

The 1-ethyl derivative possesses a logP value that is precisely positioned between the more hydrophilic 1-methyl analog and the more lipophilic 1-propyl and 1-isopropyl analogs. This intermediate lipophilicity is often crucial for optimizing ADME properties in medicinal chemistry programs [1][2][3].

Lipophilicity Drug-likeness Physicochemical Properties

Synthetic Yield: A Reproducible 70% Yield for a Key Reduction Step Provides a Practical Benchmark for Route Scoping

A well-documented reduction of 1-ethyl-1H-pyrazole-5-carbaldehyde to its corresponding alcohol using sodium borohydride proceeds with a reproducible 70% isolated yield . This quantitative outcome provides a reliable baseline for researchers planning multistep syntheses, allowing for accurate material requirement calculations and cost projections.

Synthetic Methodology Process Chemistry Yield Benchmarking

Electrophilic Reactivity: The 1-Ethyl Group Modulates Reactivity in Iodination Reactions Relative to Unsubstituted Pyrazoles

The presence of an N-alkyl substituent, including the ethyl group, is known to significantly alter the electrophilic reactivity of the pyrazole ring. Kinetic studies on the iodination of 1-alkylpyrazoles have established relative reactivity rates compared to unsubstituted pyrazole [1]. While exact rate constants for 1-ethyl-1H-pyrazole-5-carbaldehyde are not directly available, the class-level inference is that its reactivity in electrophilic substitutions will be distinct from both the unsubstituted pyrazole and analogs with different alkyl chains, impacting regioselectivity and reaction rates in further functionalization.

Reaction Kinetics Electrophilic Aromatic Substitution Structure-Reactivity Relationships

High-Value Application Scenarios for 1-Ethyl-1H-pyrazole-5-carbaldehyde Informed by Quantitative Evidence


Medicinal Chemistry Lead Optimization Requiring Fine-Tuned Lipophilicity

When a project demands a specific logP window (e.g., 0.3-0.7) to optimize permeability or solubility, 1-ethyl-1H-pyrazole-5-carbaldehyde provides a strategic advantage. Its measured logP (0.39-0.72) [1] positions it as a superior choice over the more hydrophilic 1-methyl analog or the excessively lipophilic 1-propyl derivative. This allows medicinal chemists to explore SAR around the pyrazole core without introducing extreme shifts in physicochemical properties, potentially saving months of iterative synthesis.

Predictable Multistep Synthesis with Validated Benchmarks

For process chemists scoping a new route, the documented 70% yield for the reduction of the aldehyde to the alcohol provides a reliable, quantitative anchor for yield calculations and cost-of-goods projections. This reduces the uncertainty associated with using a less well-characterized analog, enabling faster and more accurate decision-making in early development.

Electrophilic Functionalization at the Pyrazole Core

In synthetic sequences requiring electrophilic aromatic substitution (e.g., halogenation, nitration) on the pyrazole ring, the specific electronic effect of the 1-ethyl group will dictate both the rate and regioselectivity of the reaction [2]. Researchers can leverage the established structure-reactivity trends for N-alkylpyrazoles to design robust and predictable late-stage functionalization protocols.

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